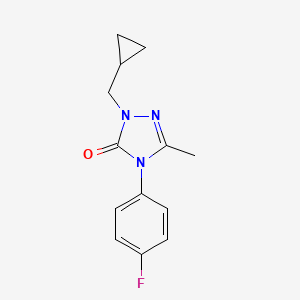
2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Vue d'ensemble
Description
The compound "2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This particular derivative includes a cyclopropylmethyl group, a 4-fluorophenyl group, and a methyl group as substituents on the triazole ring.
Synthesis Analysis
The synthesis of related 1,2,3-triazole derivatives often involves regiospecific 1,3-dipolar cycloaddition reactions, as seen in the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles . Similarly, thiazole derivatives with a cyclopropyl group and a fluorophenyl group have been synthesized through a semi Hantzsch cyclization, indicating that cyclization reactions are a common method for constructing such heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using X-ray diffraction techniques, as demonstrated in the structural studies of various 1,2,4-triazole compounds . These studies often reveal the presence of intermolecular hydrogen bonding and the orientation of substituent groups relative to the triazole ring, which can influence the compound's properties and reactivity.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the bromodifluoromethylated triazole can react with aldehydes to afford β,β-difluoro-β-triazolyl alcohol derivatives, which can then be lactonized to form novel bicyclic compounds . The reactivity of the triazole ring and its substituents is crucial for the synthesis of diverse chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of a cyclopropyl group and a fluorophenyl group can affect the compound's electron distribution and steric hindrance, which in turn can impact its chemical behavior and interactions with biological targets . The crystal structures of these compounds provide insights into their solid-state properties and potential intermolecular interactions .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Synthesis Techniques and Structural Characterization : The compound 2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, and its derivatives have been synthesized using various techniques, including microwave-assisted methods and conventional synthesis. Structural characterization has been performed using single crystal diffraction, demonstrating the planarity of the molecule apart from the fluorophenyl groups, which are oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Activities
- Antimicrobial Properties : Various derivatives of this compound have been tested for their antimicrobial activities. Some of these derivatives, synthesized from ester ethoxycarbonylhydrazones and primary amines, have shown good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Application in Medicinal Chemistry
- Use in Medicinal Chemistry : The compound and its derivatives have potential applications in medicinal chemistry, particularly as antimycobacterial and anticonvulsant agents. Some derivatives have shown activity against M. fortiutum and exhibited anticonvulsant activity in test models (Gülerman, Rollas, Kiraz, Ekinci, & Vidin, 1997).
Antioxidant Properties
- Antioxidant Properties : Certain derivatives of this compound have been identified as possessing antioxidant properties. The crystal structures of these derivatives have been determined, revealing the planarity of the benzimidazole ring systems and the perpendicular orientation of the triazole part to avoid steric interactions (Karayel, Özbey, Ayhan-Kılcıgil, & Kuş, 2015).
Inhibition of Enzymes
- Enzyme Inhibition : Some novel heterocyclic compounds derived from this compound have shown inhibition of enzymes like lipase and α-glucosidase, suggesting potential for therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).
Long-range Fluorine-Proton Coupling
- Fluorine-Proton Coupling in NMR Spectroscopy : Triazole derivatives containing a 2-fluorophenyl substituent have shown interesting properties in NMR spectroscopy, such as long-range 19F-1H and 19F-13C through-space coupling, which is significant for structural analysis in chemistry (Kane, Dalton, StaegerMichael, & Huber, 1995).
Propriétés
IUPAC Name |
2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-9-15-16(8-10-2-3-10)13(18)17(9)12-6-4-11(14)5-7-12/h4-7,10H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTUPCDQCNDDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327018 | |
| Record name | 2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820361 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
CAS RN |
860784-97-0 | |
| Record name | 2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2538004.png)
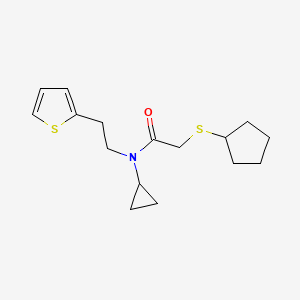
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2538007.png)
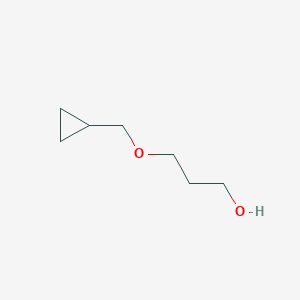
![3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2538011.png)
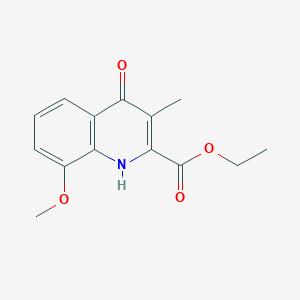
![5-[(E)-2-[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2538014.png)
![7-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2538016.png)

![Methyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B2538020.png)
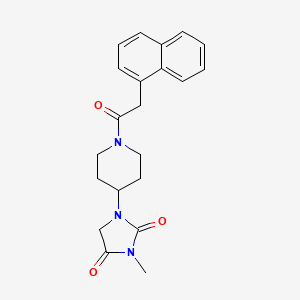
![1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2538022.png)
![7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2538024.png)